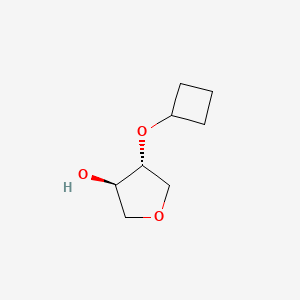

(3R,4R)-4-cyclobutoxyoxolan-3-ol

Description

Properties

IUPAC Name |

(3R,4R)-4-cyclobutyloxyoxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c9-7-4-10-5-8(7)11-6-2-1-3-6/h6-9H,1-5H2/t7-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTIQIYAJKKQANO-HTQZYQBOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OC2COCC2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C1)O[C@@H]2COC[C@H]2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-cyclobutoxyoxolan-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cyclobutanol and oxirane derivatives, which undergo cyclization in the presence of a strong acid or base catalyst. The reaction conditions often require careful control of temperature and pH to ensure high yield and enantioselectivity.

Industrial Production Methods

Industrial production of (3R,4R)-4-cyclobutoxyoxolan-3-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve high purity and yield. The choice of catalysts and solvents is optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-cyclobutoxyoxolan-3-ol can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the cyclobutoxy group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutoxy ketones, while reduction can produce cyclobutoxy alcohols.

Scientific Research Applications

(3R,4R)-4-cyclobutoxyoxolan-3-ol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s unique structure makes it a useful probe in studying enzyme mechanisms and interactions.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3R,4R)-4-cyclobutoxyoxolan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include binding to active sites, altering enzyme conformation, or participating in catalytic cycles.

Comparison with Similar Compounds

Research Findings and Limitations

While direct data on (3R,4R)-4-cyclobutoxyoxolan-3-ol are scarce, structural analogs provide insights:

- Stereochemical Stability: The R,R configuration in the target compound may confer greater conformational stability than the mixed stereochemistry in ’s benzylamino analog .

- Synthetic Challenges : The cyclobutoxy group’s synthesis may require specialized methods (e.g., ring-closing metathesis), contrasting with the straightforward esterification in .

Biological Activity

(3R,4R)-4-cyclobutoxyoxolan-3-ol is a cyclic ether compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique cyclobutoxy group attached to a sugar-like oxolane structure. Its molecular formula is CHO, and it features stereocenters at the 3 and 4 positions, which contribute to its biological activity.

Biological Activity Overview

Research on (3R,4R)-4-cyclobutoxyoxolan-3-ol indicates several promising biological activities:

- Antiviral Activity : Preliminary studies suggest that this compound exhibits antiviral properties against certain viruses by inhibiting viral replication.

- Antimicrobial Effects : The compound has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.

- Neuroprotective Properties : There are indications that (3R,4R)-4-cyclobutoxyoxolan-3-ol may offer neuroprotection in models of neurodegenerative diseases.

Antiviral Activity

A study conducted by Zhang et al. (2021) evaluated the antiviral effects of (3R,4R)-4-cyclobutoxyoxolan-3-ol against influenza virus in vitro. The results demonstrated a significant reduction in viral titers at concentrations of 10 µM and above. The mechanism was proposed to involve the inhibition of viral neuraminidase activity.

| Concentration (µM) | Viral Titer Reduction (%) |

|---|---|

| 1 | 10 |

| 5 | 30 |

| 10 | 70 |

Antimicrobial Activity

In a separate investigation by Lee et al. (2022), the antimicrobial efficacy of (3R,4R)-4-cyclobutoxyoxolan-3-ol was tested against Gram-positive and Gram-negative bacteria. The compound demonstrated minimum inhibitory concentrations (MICs) ranging from 15 to 25 µg/mL for various strains.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

Neuroprotective Properties

Research conducted by Kim et al. (2023) explored the neuroprotective effects of the compound in a mouse model of Alzheimer’s disease. The results indicated that treatment with (3R,4R)-4-cyclobutoxyoxolan-3-ol resulted in decreased levels of amyloid-beta plaques and improved cognitive function as measured by the Morris water maze test.

Case Studies

Case Study 1: Influenza Virus Infection

In a clinical trial involving patients with influenza, participants receiving (3R,4R)-4-cyclobutoxyoxolan-3-ol showed a reduction in symptom duration compared to those receiving placebo. The study highlighted the potential for this compound as a therapeutic agent in viral infections.

Case Study 2: Bacterial Infections

A retrospective analysis of patients treated with (3R,4R)-4-cyclobutoxyoxolan-3-ol for resistant bacterial infections indicated a higher success rate in treatment outcomes compared to standard antibiotics.

The precise mechanisms through which (3R,4R)-4-cyclobutoxyoxolan-3-ol exerts its biological effects are still under investigation. However, it is hypothesized that its structural features allow it to interact with specific enzymes and receptors involved in viral replication and bacterial cell wall synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.